

Spectroscopic and Synthetic Overview of Diarylacetonitriles: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

Cat. No.: *B3055013*

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A comprehensive analysis of spectroscopic and synthetic data for **bis(4-methoxyphenyl)acetonitrile** could not be compiled due to the limited availability of specific experimental data for this compound in the reviewed scientific literature. As a representative and well-characterized alternative from the diarylacetonitrile class, this guide presents a detailed overview of the spectroscopic and synthetic data for Diphenylacetonitrile.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the spectroscopic properties and synthesis of diphenylacetonitrile, a core structure in many biologically active molecules.

Spectroscopic Data for Diphenylacetonitrile

The following tables summarize the key spectroscopic data for diphenylacetonitrile, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Diphenylacetonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.45	m	10H	Aromatic protons
5.15	s	1H	Methine proton (-CH)

Solvent: CDCl_3 , Reference: TMS

Table 2: ^{13}C NMR Spectroscopic Data for Diphenylacetonitrile

Chemical Shift (δ) ppm	Assignment
136.5	Quaternary aromatic carbons
129.2	Aromatic CH
128.9	Aromatic CH
127.8	Aromatic CH
118.5	Nitrile carbon ($-\text{CN}$)
42.0	Methine carbon ($-\text{CH}$)

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopic Data for Diphenylacetonitrile

Wavenumber (cm^{-1})	Assignment
3060 - 3030	Aromatic C-H stretch
2245	Nitrile ($-\text{C}\equiv\text{N}$) stretch
1600, 1495, 1450	Aromatic C=C stretch

Table 4: Mass Spectrometry Data for Diphenylacetonitrile

m/z	Interpretation
193	$[\text{M}]^+$ (Molecular ion)
165	$[\text{M} - \text{HCN}]^+$
116	$[\text{C}_9\text{H}_8]^+$

Experimental Protocols

2.1 Synthesis of Diphenylacetonitrile

A common method for the synthesis of diphenylacetonitrile is the reaction of benzyl cyanide with bromobenzene in the presence of a strong base, such as sodium amide in liquid ammonia.

- Materials: Benzyl cyanide, bromobenzene, sodium amide, liquid ammonia, diethyl ether.
- Procedure:
 - A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a stirrer and a condenser.
 - Benzyl cyanide, dissolved in diethyl ether, is added dropwise to the sodium amide solution at -33°C (boiling point of ammonia).
 - After stirring for a period to ensure the formation of the anion, bromobenzene is added slowly.
 - The reaction is stirred for several hours, and the ammonia is then allowed to evaporate.
 - The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
 - The crude product is purified by recrystallization or column chromatography to yield diphenylacetonitrile.

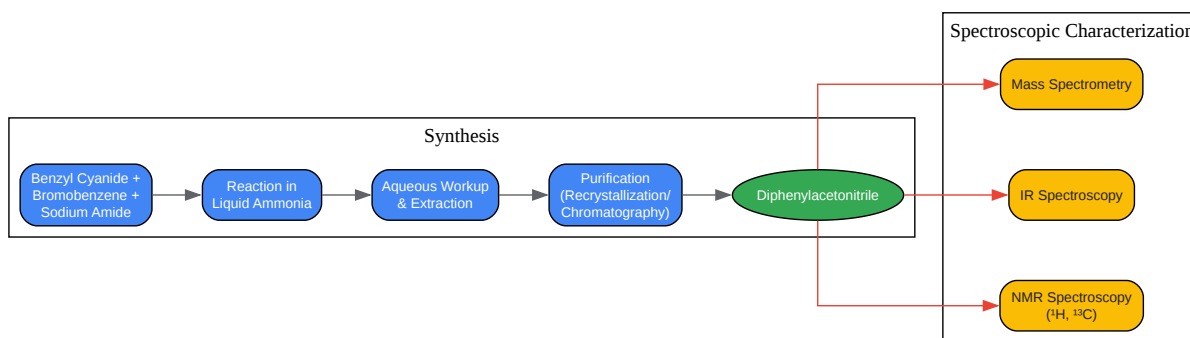
2.2 Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

- Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of diphenylacetonitrile.



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Caption: Synthesis and spectroscopic characterization workflow for diphenylacetonitrile.

Biological Relevance of Diarylacetonitrile Derivatives

While specific data for **bis(4-methoxyphenyl)acetonitrile** is scarce, the broader class of diarylacetonitrile derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including their potential as anticancer agents[1]. The structural motif of a diarylacetonitrile can be found in various pharmacologically active molecules, and their synthesis and modification are of considerable importance in the development of new therapeutic agents. The methoxy-substituted

derivatives, in particular, are often explored due to the electron-donating nature of the methoxy group, which can influence the electronic properties and biological interactions of the molecule.

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References

- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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